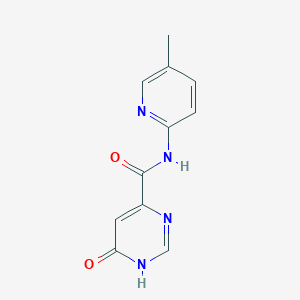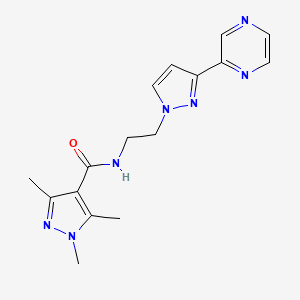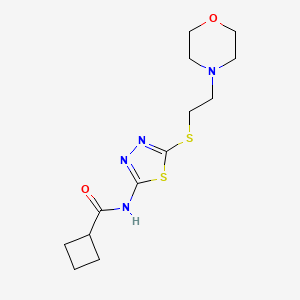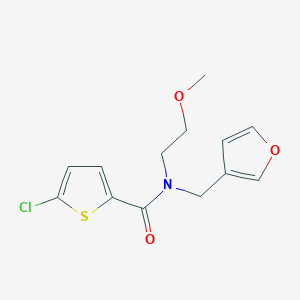
(2S)-2-Amino-3-cyclohexyloxypropanoic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Amino-3-cyclohexyloxypropanoic acid;hydrochloride: is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of an amino group, a cyclohexyloxy group, and a propanoic acid moiety, making it a versatile compound for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-3-cyclohexyloxypropanoic acid;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexanol, acrylonitrile, and ammonia.
Cyclohexyloxy Group Introduction: Cyclohexanol is reacted with acrylonitrile in the presence of a base to form 3-cyclohexyloxypropionitrile.
Amino Group Introduction: The nitrile group is then reduced to an amine using hydrogen gas and a suitable catalyst, such as palladium on carbon.
Hydrochloride Formation: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt of (2S)-2-Amino-3-cyclohexyloxypropanoic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (2S)-2-Amino-3-cyclohexyloxypropanoic acid;hydrochloride can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in substitution reactions with electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: (2S)-2-Amino-3-cyclohexyloxypropanoic acid;hydrochloride is used as a building block in the synthesis of complex organic molecules.
Catalysis: The compound can act as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: It is studied for its potential to inhibit specific enzymes involved in metabolic pathways.
Protein Modification: The compound can be used to modify proteins for research purposes.
Medicine:
Drug Development: this compound is investigated for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
Chemical Manufacturing: It serves as an intermediate in the production of various chemicals.
Mecanismo De Acción
The mechanism of action of (2S)-2-Amino-3-cyclohexyloxypropanoic acid;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The cyclohexyloxy group can enhance the compound’s binding affinity to specific receptors, modulating their activity.
Comparación Con Compuestos Similares
- (2S)-2-Amino-3-hydroxypropanoic acid;hydrochloride
- (2S)-2-Amino-3-methoxypropanoic acid;hydrochloride
- (2S)-2-Amino-3-phenoxypropanoic acid;hydrochloride
Uniqueness:
- Cyclohexyloxy Group: The presence of the cyclohexyloxy group in (2S)-2-Amino-3-cyclohexyloxypropanoic acid;hydrochloride distinguishes it from other similar compounds, providing unique steric and electronic properties.
- Binding Affinity: The cyclohexyloxy group enhances the compound’s binding affinity to specific molecular targets, making it more effective in certain applications.
Propiedades
IUPAC Name |
(2S)-2-amino-3-cyclohexyloxypropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c10-8(9(11)12)6-13-7-4-2-1-3-5-7;/h7-8H,1-6,10H2,(H,11,12);1H/t8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJUJMOKRIYKCV-QRPNPIFTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)OC[C@@H](C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(BENZENESULFONYL)-2-(FURAN-2-YL)ETHYL]-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE](/img/structure/B2718126.png)
![1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carboxylic acid](/img/structure/B2718128.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-oxo-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2718130.png)


![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2,3-dimethoxybenzamide](/img/structure/B2718134.png)
![4-{[1-(3-Chlorobenzoyl)piperidin-4-yl]methoxy}-2-methylpyridine](/img/structure/B2718140.png)




![1-isopropyl-3,5-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2718146.png)

